Moderate HIV-1 Reverse Transcriptase Inhibitory Activity (IC50 = 21 µM) vs. Highly Potent ITA Leads (EC50 = 0.18 µM)
The compound exhibits an IC50 of 2.10×10^4 nM (21 µM) against HIV-1 reverse transcriptase in a cell-based antiviral assay, as recorded in BindingDB [1]. This is a 117-fold weaker activity compared to the most potent imidazole thioacetanilide (ITA) analog 4a5 (EC50 = 0.18 µM) identified in the seminal Zhan et al. 2009 study [2]. This quantitative difference positions the compound not as a candidate for potency-driven selection but as a valuable moderate-activity comparator or baseline control for structure-activity relationship (SAR) studies.
| Evidence Dimension | Anti-HIV-1 activity in cell-based assay |
|---|---|
| Target Compound Data | IC50 = 21,000 nM (= 21 µM) |
| Comparator Or Baseline | Lead compound 4a5: EC50 = 180 nM (= 0.18 µM); Lead compound L1: EC50 = 2,053 nM (= 2.053 µM); Nevirapine (reference drug) |
| Quantified Difference | ~117-fold less potent than 4a5; ~10-fold less potent than the original lead L1 |
| Conditions | Cell-based assay acutely infected with HIV-1 RT (BindingDB); MT-4 cell-based anti-HIV-1 assay (Zhan et al. 2009) |
Why This Matters
This pronounced potency difference demonstrates that the specific substitution pattern (3-methoxyphenyl on imidazole and 2,4-dimethylphenyl on acetamide) is suboptimal for NNRTI activity, making the compound ideal as a negative control or for mapping the pharmacophoric contributions of aryl substituents, rather than as a lead compound.
- [1] BindingDB. Entry BDBM50408925 (CHEMBL2112098): IC50 = 2.10E+4 nM against HIV-1 RT. University of Michigan / ChEMBL. Accessed Apr. 29, 2026. View Source
- [2] Zhan, P., et al. (2009). EC50 values for 4a5 (0.18 µM), 4a2 (0.20 µM), and L1 (2.053 µM). Bioorganic & Medicinal Chemistry, 17(16), 5775-5781. View Source
